Cas no 42203-37-2 (1-Bromo-4-(4-methoxyphenoxy)benzene)
1-Bromo-4-(4-methoxyphenoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-4-(4-methoxyphenoxy)-
- 1-bromo-4-(4-methoxyphenoxy)benzene
- CS-0309254
- EN300-1709735
- 1-(4-bromophenoxy)-4-methoxybenzene
- MFCD18207480
- RBDDBZWQRJRRBN-UHFFFAOYSA-N
- SCHEMBL5837204
- AT14812
- 42203-37-2
- SBA20337
- 1-Bromo-4-(4-methoxyphenoxy)benzene
-
- MDL: MFCD18207480
- Inchi: 1S/C13H11BrO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3
- InChI Key: RBDDBZWQRJRRBN-UHFFFAOYSA-N
- SMILES: C1(Br)=CC=C(OC2=CC=C(OC)C=C2)C=C1
Computed Properties
- Exact Mass: 277.99424Da
- Monoisotopic Mass: 277.99424Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Color/Form: No data available
- Density: Not available
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- Vapor Pressure: Not available
1-Bromo-4-(4-methoxyphenoxy)benzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Bromo-4-(4-methoxyphenoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B626335-10mg |
1-Bromo-4-(4-methoxyphenoxy)benzene |
42203-37-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B626335-50mg |
1-Bromo-4-(4-methoxyphenoxy)benzene |
42203-37-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B626335-100mg |
1-Bromo-4-(4-methoxyphenoxy)benzene |
42203-37-2 | 100mg |
$ 135.00 | 2022-06-07 | ||
| AstaTech | AT14812-0.25/G |
1-BROMO-4-(4-METHOXYPHENOXY)BENZENE |
42203-37-2 | 95% | 0.25g |
$295 | 2023-09-19 | |
| AstaTech | AT14812-1/G |
1-BROMO-4-(4-METHOXYPHENOXY)BENZENE |
42203-37-2 | 95% | 1g |
$625 | 2023-09-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379924-100mg |
1-bromo-4-(4-methoxyphenoxy)benZene |
42203-37-2 | 98% | 100mg |
¥2086.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379924-250mg |
1-bromo-4-(4-methoxyphenoxy)benZene |
42203-37-2 | 98% | 250mg |
¥3228.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379924-500mg |
1-bromo-4-(4-methoxyphenoxy)benZene |
42203-37-2 | 98% | 500mg |
¥5730.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379924-1g |
1-bromo-4-(4-methoxyphenoxy)benZene |
42203-37-2 | 98% | 1g |
¥7368.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379924-2.5g |
1-bromo-4-(4-methoxyphenoxy)benZene |
42203-37-2 | 98% | 2.5g |
¥15441.00 | 2024-05-14 |
1-Bromo-4-(4-methoxyphenoxy)benzene Suppliers
1-Bromo-4-(4-methoxyphenoxy)benzene Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 1-Bromo-4-(4-methoxyphenoxy)benzene
Introduction to 1-Bromo-4-(4-methoxyphenoxy)benzene (CAS No. 42203-37-2)
1-Bromo-4-(4-methoxyphenoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 42203-37-2, is a significant compound in the realm of pharmaceutical and chemical research. This aromatic brominated derivative features a unique structural motif that has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The compound’s molecular structure consists of a bromine-substituted benzene ring connected to a phenoxy group, with an additional methoxy substituent on the aromatic ring adjacent to the phenoxy moiety. This configuration imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules.
The 1-bromo-4-(4-methoxyphenoxy)benzene scaffold is particularly intriguing because it combines elements that are frequently employed in drug discovery programs. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in numerous bioactive compounds. Concurrently, the methoxy and phenoxy groups introduce electron-donating effects and hydrogen bonding potential, respectively, which can modulate the pharmacokinetic and pharmacodynamic properties of derivatives.
In recent years, there has been growing interest in exploring the pharmacological profile of compounds featuring similar structural motifs. For instance, derivatives of 1-bromo-4-(4-methoxyphenoxy)benzene have been investigated for their potential role in modulating receptor interactions and enzyme inhibition. Preliminary studies suggest that modifications at the bromo and methoxyphenoxy positions can significantly influence binding affinity and selectivity. This has spurred research into developing novel analogs with enhanced therapeutic efficacy and reduced side effects.
One notable area of research involves the use of 1-bromo-4-(4-methoxyphenoxy)benzene as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and dysregulation of their activity is implicated in various diseases, including cancer. By leveraging the compound’s reactive sites, chemists have been able to design molecules that selectively inhibit specific kinases. For example, studies have demonstrated that incorporating additional substituents on the bromo or phenoxy moieties can fine-tune the interaction with target proteins, leading to more potent inhibitors.
Another emerging application lies in the field of materials science. The electronic properties of 1-bromo-4-(4-methoxyphenoxy)benzene make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of conjugated aromatic systems enhances its potential as a charge transport material. Researchers have explored its derivatives as emissive or conductive layers, demonstrating promising results in improving device performance.
The synthesis of 1-bromo-4-(4-methoxyphenoxy)benzene itself is an interesting challenge that highlights its synthetic utility. Traditional methods often involve bromination followed by etherification, but recent advances have introduced more efficient protocols. For instance, palladium-catalyzed cross-coupling reactions have enabled the direct introduction of aryl groups onto pre-functionalized benzene rings, streamlining the synthetic pathway. These improvements not only enhance yield but also reduce waste, aligning with green chemistry principles.
From a computational chemistry perspective, understanding the reactivity and conformational preferences of 1-bromo-4-(4-methoxyphenoxy)benzene has been facilitated by advanced modeling techniques. Molecular dynamics simulations and density functional theory (DFT) calculations have provided insights into how different substituents influence molecular geometry and electronic distribution. This information is crucial for rational drug design, allowing researchers to predict how small changes in structure will impact biological activity.
The versatility of 1-bromo-4-(4-methoxyphenoxy)benzene extends to its role as a building block in polymer chemistry. Its aromaticity and functional groups make it suitable for incorporating into polymer backbones or side chains, imparting specific properties such as thermal stability or biodegradability. Researchers are exploring its use in developing novel polymers for applications ranging from drug delivery systems to smart materials that respond to environmental stimuli.
In conclusion,1-bromo-4-(4-methoxyphenoxy)benzene (CAS No. 42203-37-2) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features offer opportunities for innovation in pharmaceuticals, materials science, and synthetic chemistry. As research continues to uncover new possibilities for this molecule and its derivatives,1-bromo-4-(4-methoxyphenoxy)benzene is poised to remain a cornerstone in both academic and industrial settings.
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